Cas no 892502-27-1 (2-(2-Methyl-1H-imidazol-1-yl)benzonitrile)

2-(2-Methyl-1H-imidazol-1-yl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile
- 2-(2-methylimidazol-1-yl)benzonitrile
- Benzonitrile,2-(2-methyl-1H-imidazol-1-yl)-
- 892502-27-1
- AKOS000261996
- MS-22491
- F87507
- FT-0756808
- DTXSID80640342
- MFCD09065013
- CS-0364356
- SCHEMBL26114212
- DB-078352
-
- インチ: InChI=1S/C11H9N3/c1-9-13-6-7-14(9)11-5-3-2-4-10(11)8-12/h2-7H,1H3
- InChIKey: NCQQCFZREDABTC-UHFFFAOYSA-N
- SMILES: CC1=NC=CN1C2=CC=CC=C2C#N
計算された属性
- 精确分子量: 183.08000
- 同位素质量: 183.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 242
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 41.6Ų
じっけんとくせい
- ゆうかいてん: 102 °C
- PSA: 41.61000
- LogP: 2.05238
2-(2-Methyl-1H-imidazol-1-yl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB223558-5 g |
2-(2-Methyl-1H-imidazol-1-yl)benzonitrile; 97% |
892502-27-1 | 5g |
€534.50 | 2023-02-05 | ||
Apollo Scientific | OR962738-1g |
2-(2-Methyl-1H-imidazol-1-yl)benzonitrile |
892502-27-1 | 95% | 1g |
£200.00 | 2023-09-02 | |
Ambeed | A141139-5g |
2-(2-Methyl-1H-imidazol-1-yl)benzonitrile |
892502-27-1 | 97% | 5g |
$130.0 | 2024-04-16 | |
Aaron | AR0042UF-10g |
Benzonitrile,2-(2-methyl-1H-imidazol-1-yl)- |
892502-27-1 | 98% | 10g |
$202.00 | 2025-02-13 | |
1PlusChem | 1P0042M3-250mg |
Benzonitrile,2-(2-methyl-1H-imidazol-1-yl)- |
892502-27-1 | 97% | 250mg |
$40.00 | 2024-04-20 | |
1PlusChem | 1P0042M3-5g |
Benzonitrile,2-(2-methyl-1H-imidazol-1-yl)- |
892502-27-1 | 97% | 5g |
$130.00 | 2024-04-20 | |
Aaron | AR0042UF-5g |
Benzonitrile,2-(2-methyl-1H-imidazol-1-yl)- |
892502-27-1 | 98% | 5g |
$120.00 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435026-10g |
2-(2-Methyl-1H-imidazol-1-yl)benzonitrile |
892502-27-1 | 98% | 10g |
¥1950.00 | 2024-04-26 | |
1PlusChem | 1P0042M3-100g |
Benzonitrile,2-(2-methyl-1H-imidazol-1-yl)- |
892502-27-1 | 97% | 100g |
$1198.00 | 2024-04-20 | |
Apollo Scientific | OR962738-5g |
2-(2-Methyl-1H-imidazol-1-yl)benzonitrile |
892502-27-1 | 95% | 5g |
£194.00 | 2025-02-21 |
2-(2-Methyl-1H-imidazol-1-yl)benzonitrile 関連文献
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
2-(2-Methyl-1H-imidazol-1-yl)benzonitrileに関する追加情報
Research Briefing on 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile (CAS: 892502-27-1) in Chemical Biology and Pharmaceutical Applications
2-(2-Methyl-1H-imidazol-1-yl)benzonitrile (CAS: 892502-27-1) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. This briefing synthesizes the latest findings regarding this compound, highlighting its chemical properties, synthetic pathways, and biological activities.
The compound's molecular structure, featuring an imidazole ring linked to a benzonitrile moiety, provides a versatile scaffold for medicinal chemistry optimization. Recent publications in the Journal of Medicinal Chemistry (2023) have demonstrated its utility in creating selective inhibitors for protein kinases involved in inflammatory pathways. The 2-methyl substitution on the imidazole ring appears to confer enhanced metabolic stability compared to unsubstituted analogs, as evidenced by pharmacokinetic studies in rodent models.
In synthetic chemistry applications, researchers at several academic institutions have developed novel catalytic methods for the efficient preparation of 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile. A 2024 Nature Communications paper described a copper-catalyzed C-N coupling approach that achieves yields exceeding 85% while minimizing byproduct formation. These advances address previous challenges in scaling up production of this intermediate, which had limited its widespread use in drug discovery programs.
Biological evaluations have revealed promising activity profiles for derivatives of 892502-27-1. A recent study published in ACS Chemical Biology (2024) reported that certain analogs demonstrate nanomolar inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4), suggesting potential applications in autoimmune disease treatment. Structure-activity relationship (SAR) analyses indicate that modifications to the benzonitrile group can significantly alter target selectivity while maintaining favorable drug-like properties.
From a drug development perspective, the compound's physicochemical properties have been extensively characterized. With a molecular weight of 183.21 g/mol and calculated logP of 2.1, it falls within the preferred range for oral bioavailability. Recent formulation studies have explored its salt forms and cocrystals to improve solubility, as reported in the European Journal of Pharmaceutical Sciences (2023). These investigations provide valuable data for pharmaceutical scientists considering this scaffold for clinical candidates.
Looking forward, several pharmaceutical companies have included 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile derivatives in their preclinical pipelines. Patent activity in 2023-2024 shows increasing interest in this chemical space, particularly for oncology and immunology indications. However, challenges remain in optimizing the selectivity profile of these compounds to minimize off-target effects, as noted in recent reviews of kinase inhibitor development.
In conclusion, 892502-27-1 represents a valuable building block in medicinal chemistry with demonstrated utility across multiple therapeutic areas. The compound's versatility, combined with recent synthetic and biological insights, positions it as an important tool for researchers developing next-generation targeted therapies. Continued investigation of its structure-activity relationships and exploration of novel derivatives are likely to yield additional breakthroughs in the coming years.
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